![molecular formula C24H27N5O2 B6130222 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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Overview
Description
1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 is not fully understood, but it is believed to target multiple pathways involved in cancer and inflammation. 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including MMP-2, MMP-9, and COX-2. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell growth and induce apoptosis. It has also been shown to reduce inflammation and angiogenesis. Additionally, 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 is its versatility in treating different diseases. It has shown efficacy in both cancer and inflammatory diseases, making it a potential candidate for combination therapy. Additionally, 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 to improve its bioavailability. Additionally, further preclinical and clinical studies are needed to fully understand the mechanism of action and efficacy of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 in different diseases. Finally, the combination of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 with other chemotherapeutic agents or immunotherapies should be explored to improve its therapeutic potential.
Conclusion:
In conclusion, 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 is a promising small molecule that has shown potential in the treatment of various diseases. Its versatility, low toxicity profile, and multiple mechanisms of action make it a promising candidate for further development. However, further studies are needed to fully understand its efficacy and potential limitations.
Synthesis Methods
The synthesis of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-1-yl)aniline with 4-bromobenzaldehyde to form an intermediate product. The intermediate product is then reacted with piperidine-2-carboxylic acid to form the final product, 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1. The synthesis of 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has been optimized to produce high yields and purity.
Scientific Research Applications
1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, 1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide 1 has demonstrated efficacy in the treatment of breast cancer, lung cancer, and melanoma. It has also shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-18(30)26-20-8-6-19(7-9-20)17-28-15-3-2-5-23(28)24(31)27-21-10-12-22(13-11-21)29-16-4-14-25-29/h4,6-14,16,23H,2-3,5,15,17H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDACXLVVHRHSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCCC2C(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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